Unique 3β,7α,16β-Trihydroxylation Pattern Distinct from Common Stigmastane Diols
3,7,16-Trihydroxystigmast-5-ene contains hydroxyl groups at the 3β, 7α, and 16β positions, whereas the closest commercially available analogs such as stigmast-5-ene-3β,7α-diol (Ikshusterol, CAS 34427-61-7) and stigmast-5-ene-3β,7β-diol (epi-Ikshusterol, CAS 206554-46-3) possess only two hydroxyl groups. The additional 16β-hydroxy group increases the molecular weight by 16 Da and the hydrogen bond donor count from 2 to 3, altering both chromatographic retention time and solubility profile [1].
| Evidence Dimension | Number and Position of Hydroxyl Groups |
|---|---|
| Target Compound Data | 3 hydroxyl groups (3β-OH, 7α-OH, 16β-OH); MW 446.71; HBD count 3 |
| Comparator Or Baseline | Stigmast-5-ene-3β,7α-diol: 2 hydroxyl groups (3β-OH, 7α-OH); MW 430.71; HBD count 2 |
| Quantified Difference | +1 OH group (+16 Da mass increase, +1 H-bond donor) |
| Conditions | Structural comparison based on PubChem and ChemSpider entries |
Why This Matters
This structural difference ensures that 3,7,16-Trihydroxystigmast-5-ene exhibits distinct analytical behavior and potential bioactivity, making it unsuitable for interchange with diol analogs in assays or as a reference standard.
- [1] PubChem. CID 71307331: 3,7,16-Trihydroxystigmast-5-ene. National Center for Biotechnology Information. Accessed April 2026. View Source
